N-mesityl-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a pyridazine ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the thiazole and pyridazine rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and yield. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
Uniqueness
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its combination of thiazole and pyridazine rings, which confer specific chemical and biological properties not found in simpler compounds like dichloroanilines or caffeine.
Properties
Molecular Formula |
C25H24N4OS2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-15-12-16(2)23(17(3)13-15)27-21(30)14-31-22-11-10-20(28-29-22)24-18(4)26-25(32-24)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,27,30) |
InChI Key |
GEDOMIQGJJJXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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